molecular formula C25H28O3 B14507490 1,4-Diphenyl-2-(triethoxymethyl)benzene CAS No. 63766-87-0

1,4-Diphenyl-2-(triethoxymethyl)benzene

Cat. No.: B14507490
CAS No.: 63766-87-0
M. Wt: 376.5 g/mol
InChI Key: OESSLDXYYRUUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diphenyl-2-(triethoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two phenyl groups and a triethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diphenyl-2-(triethoxymethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Scientific Research Applications

1,4-Diphenyl-2-(triethoxymethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-2-(triethoxymethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The aromatic rings facilitate π-π interactions with other aromatic systems, enhancing its binding affinity to specific targets .

Comparison with Similar Compounds

Properties

CAS No.

63766-87-0

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

1,4-diphenyl-2-(triethoxymethyl)benzene

InChI

InChI=1S/C25H28O3/c1-4-26-25(27-5-2,28-6-3)24-19-22(20-13-9-7-10-14-20)17-18-23(24)21-15-11-8-12-16-21/h7-19H,4-6H2,1-3H3

InChI Key

OESSLDXYYRUUSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.